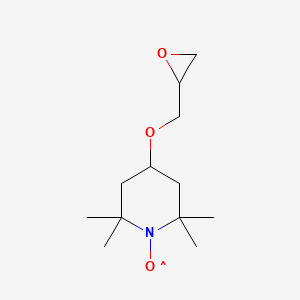![molecular formula C13H17FN2O3 B3027118 4-[(3-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine CAS No. 1233953-02-0](/img/structure/B3027118.png)
4-[(3-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine
Descripción general
Descripción
4-[(3-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as FMP or Fluoromethylpiperidine and is a member of the piperidine family of compounds.
Aplicaciones Científicas De Investigación
Kinetics and Mechanism of Hydroxyl Radical Reactions
Research by Samuni et al. (2002) in the Journal of the American Chemical Society investigated the kinetics and mechanisms of reactions involving nitroxides and hydroxyl radicals. This study is relevant to understanding the behavior of compounds similar to 4-[(3-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine in the presence of hydroxyl radicals (Samuni et al., 2002).
Electrochemical Fluorination
Abe et al. (2000) in the Journal of Fluorine Chemistry explored the electrochemical fluorination of various methylpiperidines, which is closely related to the structure of this compound (Abe, Pandey, & Baba, 2000).
Chemical Ratios and Polymorphism in N-Methyl Aminopyridine Adducts
Draguta et al. (2014) in Crystal Growth & Design researched the polymorphism in N-methyl aminopyridine adducts, which offers insights into the behavior of similar compounds like this compound (Draguta et al., 2014).
Synthesis and Applications of Oligoribonucleotides
Beijer et al. (1990) in Nucleic Acids Research described the synthesis of compounds with structural similarities to this compound, providing insights into potential applications in the field of RNA biochemistry (Beijer et al., 1990).
Potential Antimalarials
Barlin and Ireland (1988) in the Australian Journal of Chemistry investigated di-Mannich bases of compounds structurally similar to this compound, which could have implications for antimalarial research (Barlin & Ireland, 1988).
Electrochemical Derivatization Reagents
Nishio et al. (2007) in the Journal of Pharmaceutical and Biomedical Analysis developed derivatization reagents for steroids, a process that might be relevant to the derivatization of compounds like this compound (Nishio et al., 2007).
Direcciones Futuras
The future directions for research on “4-[(3-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine” could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, comprehensive safety and hazard assessments would be beneficial .
Propiedades
IUPAC Name |
4-[(3-fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O3/c1-15-7-5-10(6-8-15)9-19-12-4-2-3-11(14)13(12)16(17)18/h2-4,10H,5-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBJZWUFERDSOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)COC2=C(C(=CC=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601210511 | |
| Record name | 4-[(3-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601210511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233953-02-0 | |
| Record name | 4-[(3-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233953-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(3-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601210511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Chloro-6-iodo-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B3027039.png)










![1,2-Ethanediamine, N'-[2-(diethylamino)ethyl]-N,N-diethyl-](/img/structure/B3027057.png)
